molecular formula C7H9ClN2OS B2669562 5-Chloro-2-(methylsulfonimidoyl)aniline CAS No. 2092502-78-6

5-Chloro-2-(methylsulfonimidoyl)aniline

Cat. No. B2669562
CAS RN: 2092502-78-6
M. Wt: 204.67
InChI Key: CVAXOOHBFKGEAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-Chloro-2-(methylsulfonimidoyl)aniline”, there is a synthesis method for a similar compound, “5-chloro-2-methyl aniline”. This method involves dissolving a polysulfide in water, stirring, adding an ammonium salt, heating while controlling the temperature at 30-105 DEG C, and dropwisely adding 4-chloro-2-nitro-toluene for reaction .

Scientific Research Applications

Synthesis and Characterization

  • Facile Assembly of Sulfonated Compounds : Anilines, such as 5-Chloro-2-(methylsulfonimidoyl)aniline, have been used in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, leading to sulfonated oxindoles in good yields under mild conditions (Liu, Zheng, & Wu, 2017).
  • Polyaniline Synthesis : Investigations on the polymerization of aniline in 5-sulfosalicylic acid medium show that it enhances the electrochemical stability of polyaniline and yields a water-soluble polymer (Trivedi & Dhawan, 1993).

Chemical Stability and Reactions

  • Chemoselective Reactions : Chemoselective SNAr reactions of compounds similar to this compound with amines and their derivatives have been explored, showing selective displacements of different groups in the presence of weak bases (Baiazitov et al., 2013).

Materials Science Applications

  • Polyaniline Nanotubes and Nanorods : Conducting polyaniline 5-sulfosalicylate nanotubes and nanorods have been synthesized through oxidative polymerization, showing potential applications in nanotechnology (Janošević et al., 2008).
  • Crosslinked Anion Exchange Membranes : Polysulfone-based crosslinked anion exchange membranes with primary diamine-based crosslinkers, prepared via a crosslinking process, have shown excellent properties for use in vanadium redox flow batteries (Cha et al., 2017).

Environmental and Health Applications

  • Bioremediation of Polluted Aquifers : Studies have found that chloroanilines, closely related to this compound, can be biologically dehalogenated in polluted aquifers under methanogenic conditions, suggesting bioremediation applications (Kuhn & Suflita, 1989).

Safety and Hazards

The safety data sheet for “5-Chloro-2-methylaniline” indicates that it is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing cancer .

properties

IUPAC Name

5-chloro-2-(methylsulfonimidoyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAXOOHBFKGEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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